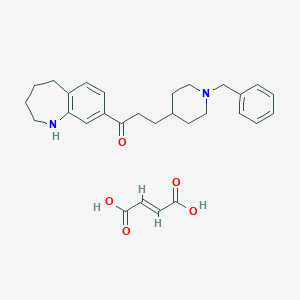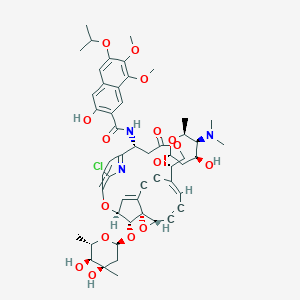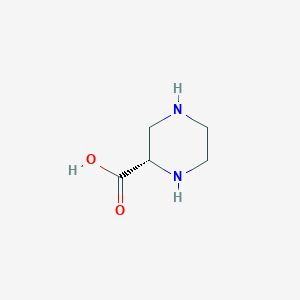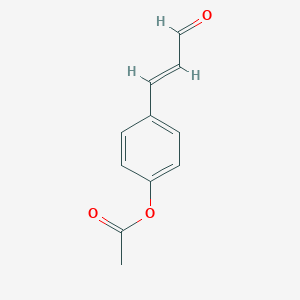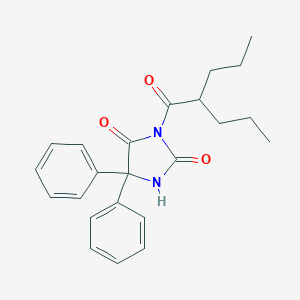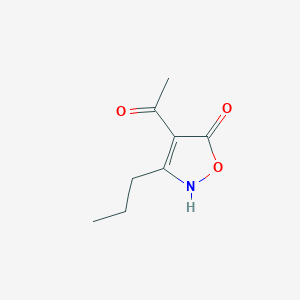
4-(1-Hydroxyethylidene)-3-propylisoxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Hydroxyethylidene)-3-propylisoxazol-5(4H)-one, also known as HET0016, is a selective inhibitor of the enzyme 20-HETE synthase. 20-HETE is a potent vasoconstrictor and is involved in the regulation of blood pressure, renal function, and angiogenesis. The inhibition of 20-HETE synthesis by HET0016 has been shown to have potential therapeutic applications in various diseases, including hypertension, cancer, and ischemic stroke.
Wirkmechanismus
4-(1-Hydroxyethylidene)-3-propylisoxazol-5(4H)-one selectively inhibits the synthesis of 20-HETE by inhibiting the enzyme 20-HETE synthase. 20-HETE is a potent vasoconstrictor and is involved in the regulation of blood pressure, renal function, and angiogenesis. By inhibiting the synthesis of 20-HETE, 4-(1-Hydroxyethylidene)-3-propylisoxazol-5(4H)-one has been shown to have potential therapeutic applications in various diseases, including hypertension, cancer, and ischemic stroke.
Biochemische Und Physiologische Effekte
4-(1-Hydroxyethylidene)-3-propylisoxazol-5(4H)-one has been shown to have a number of biochemical and physiological effects. In animal models of hypertension, 4-(1-Hydroxyethylidene)-3-propylisoxazol-5(4H)-one has been shown to lower blood pressure by inhibiting the vasoconstrictive effects of 20-HETE. In addition, 4-(1-Hydroxyethylidene)-3-propylisoxazol-5(4H)-one has been shown to inhibit the growth and migration of cancer cells in vitro and in vivo. Furthermore, 4-(1-Hydroxyethylidene)-3-propylisoxazol-5(4H)-one has been shown to reduce the infarct size in animal models of ischemic stroke.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(1-Hydroxyethylidene)-3-propylisoxazol-5(4H)-one is its selectivity for 20-HETE synthase. This allows for more targeted inhibition of 20-HETE synthesis, which may reduce the potential for off-target effects. However, one limitation of 4-(1-Hydroxyethylidene)-3-propylisoxazol-5(4H)-one is its relatively low potency, which may limit its efficacy in certain applications.
Zukünftige Richtungen
There are a number of potential future directions for research on 4-(1-Hydroxyethylidene)-3-propylisoxazol-5(4H)-one. One area of interest is the development of more potent inhibitors of 20-HETE synthase. In addition, further research is needed to determine the efficacy of 4-(1-Hydroxyethylidene)-3-propylisoxazol-5(4H)-one in various disease models, including hypertension, cancer, and ischemic stroke. Finally, the potential long-term effects of 4-(1-Hydroxyethylidene)-3-propylisoxazol-5(4H)-one on the cardiovascular system and other organs need to be further investigated.
Synthesemethoden
The synthesis of 4-(1-Hydroxyethylidene)-3-propylisoxazol-5(4H)-one involves the reaction of 3-propyl-4,5-dihydroisoxazole with ethyl glyoxalate in the presence of sodium ethoxide. The resulting product is then hydrolyzed with hydrochloric acid to yield 4-(1-Hydroxyethylidene)-3-propylisoxazol-5(4H)-one.
Wissenschaftliche Forschungsanwendungen
4-(1-Hydroxyethylidene)-3-propylisoxazol-5(4H)-one has been extensively studied in various in vitro and in vivo models. In animal models of hypertension, 4-(1-Hydroxyethylidene)-3-propylisoxazol-5(4H)-one has been shown to lower blood pressure by inhibiting the vasoconstrictive effects of 20-HETE. In addition, 4-(1-Hydroxyethylidene)-3-propylisoxazol-5(4H)-one has been shown to inhibit the growth and migration of cancer cells in vitro and in vivo. Furthermore, 4-(1-Hydroxyethylidene)-3-propylisoxazol-5(4H)-one has been shown to reduce the infarct size in animal models of ischemic stroke.
Eigenschaften
CAS-Nummer |
150307-84-9 |
|---|---|
Produktname |
4-(1-Hydroxyethylidene)-3-propylisoxazol-5(4H)-one |
Molekularformel |
C8H11NO3 |
Molekulargewicht |
169.18 g/mol |
IUPAC-Name |
4-acetyl-3-propyl-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C8H11NO3/c1-3-4-6-7(5(2)10)8(11)12-9-6/h9H,3-4H2,1-2H3 |
InChI-Schlüssel |
BYDYHGRLZYYOEO-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C(=O)ON1)C(=O)C |
Kanonische SMILES |
CCCC1=C(C(=O)ON1)C(=O)C |
Synonyme |
5(4H)-Isoxazolone, 4-(1-hydroxyethylidene)-3-propyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[1-Hydroxy-1-phosphono-2-(2,4,5-trideuterioimidazol-1-yl)ethyl]phosphonic acid](/img/structure/B126256.png)
![6-fluoro-2H-pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B126257.png)
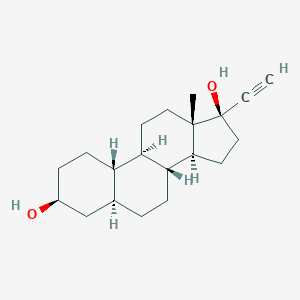
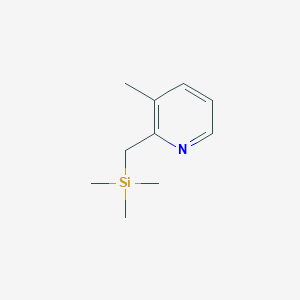
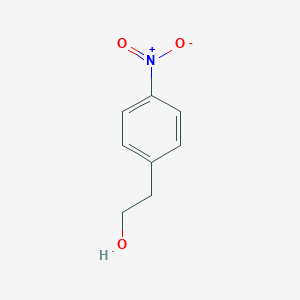
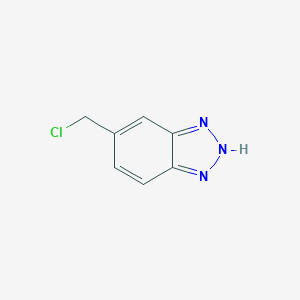
![1,2,6-Trimethyl-1H-benzo[d]imidazole-4,7-dione](/img/structure/B126272.png)
